molecular formula C18H15N3O3 B6347863 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354916-36-1

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347863
CAS No.: 1354916-36-1
M. Wt: 321.3 g/mol
InChI Key: NHVBFOCPOMSRGK-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a benzodioxole and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and methoxyphenyl groups can facilitate binding to specific sites on proteins, potentially inhibiting their activity or altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-Benzodioxol-5-yl)pyrimidin-2-amine: Lacks the methoxyphenyl group, which may affect its binding affinity and specificity.

    6-(2-methoxyphenyl)pyrimidin-2-amine: Lacks the benzodioxole group, which may alter its electronic properties and reactivity.

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the benzodioxole and methoxyphenyl groups, which can confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C16H15N3O3\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3

This structure includes a benzodioxole moiety and a methoxyphenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated several biological activities associated with this compound, including:

  • Anticancer Properties : Studies suggest that compounds similar to this pyrimidine derivative exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Preliminary investigations have shown that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The presence of specific functional groups in the compound may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Anticancer Activity

A study conducted on related pyrimidine compounds demonstrated significant activity against human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds exhibiting similar structural features were found to inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer biology.

CompoundCell LineIC50 (µM)Mechanism
Similar Compound AHeLa15PI3K inhibition
Similar Compound BMCF-710Apoptosis induction

Antimicrobial Activity

In vitro studies have shown that this compound exhibits varying degrees of antimicrobial activity. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Research on related compounds indicates potential anti-inflammatory activity. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study explored the anticancer efficacy of a series of pyrimidine derivatives, including our compound of interest. The results indicated that these derivatives could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity.
  • Case Study on Antimicrobial Action :
    Another study focused on the antimicrobial properties of various pyrimidine derivatives. The findings suggested that modifications to the benzodioxole structure significantly enhanced antibacterial activity against resistant strains of bacteria.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-22-15-5-3-2-4-12(15)14-9-13(20-18(19)21-14)11-6-7-16-17(8-11)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVBFOCPOMSRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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